molecular formula C17H17N3OS2 B2619534 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1235119-31-9

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2619534
CAS No.: 1235119-31-9
M. Wt: 343.46
InChI Key: OEHGGPYYIXWBNB-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound that features a urea core substituted with pyridin-2-ylmethyl and thiophen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the reaction of pyridin-2-ylmethylamine, thiophen-2-ylmethylamine, and thiophen-3-ylmethylamine with an isocyanate derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea core or the substituent groups.

    Substitution: The pyridine and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea: Lacks the thiophen-3-ylmethyl group.

    1-(Pyridin-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea: Lacks the thiophen-2-ylmethyl group.

    1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea: Lacks the pyridin-2-ylmethyl group.

Uniqueness

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of both pyridine and thiophene substituents, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c21-17(19-10-16-5-3-8-23-16)20(11-14-6-9-22-13-14)12-15-4-1-2-7-18-15/h1-9,13H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHGGPYYIXWBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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